7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula . This compound belongs to the thieno[3,2-d]pyrimidine family, which is characterized by its diverse applications in medicinal chemistry and material science. It exhibits potential as a bioactive molecule and is investigated for various therapeutic properties, including anticancer and antiviral activities .
The compound is classified under heterocyclic compounds, specifically within the category of thieno[3,2-d]pyrimidines. Its unique structure includes a thieno ring fused with a pyrimidine ring, along with halogen substituents that enhance its reactivity and biological activity. The compound is registered under the CAS number 1469811-06-0 and has been identified in various chemical databases like PubChem and BenchChem .
The synthesis of 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine typically involves halogenation reactions. One common method includes:
These methods are designed to optimize yield while minimizing purification steps through chromatography .
The molecular structure of 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine can be represented as follows:
The structure features a thieno ring fused to a pyrimidine ring, with bromine at position 7 and chlorine at positions 2 and 4. The methyl group is attached at position 6, contributing to its biological activity .
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions, allowing for diverse synthetic pathways to obtain substituted derivatives of thieno[3,2-d]pyrimidines .
The mechanism of action for 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects against diseases such as cancer or viral infections. Research continues to elucidate the exact molecular targets and pathways affected by this compound in different contexts of use .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) or HPLC (High Performance Liquid Chromatography) are often employed to characterize this compound further .
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine has several significant applications:
The versatility of this compound makes it a valuable intermediate in various fields of research including pharmaceuticals and materials development .
The strategic incorporation of halogen atoms at specific positions on the thieno[3,2-d]pyrimidine scaffold is fundamental for achieving the target compound 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine. Halogens serve dual roles as directing groups for subsequent functionalization and as key pharmacophores influencing target binding affinity. Positional selectivity is governed by the inherent electronic asymmetry of the fused heterocyclic system, where the pyrimidine ring exhibits greater electrophilicity at C2 and C4 compared to the thiophene-derived positions [2] .
Achieving the 7-bromo-6-methyl pattern necessitates early-stage bromination of the thiophene precursor due to the superior nucleophilicity of C7 adjacent to the electron-donating methyl group at C6. Standard protocols employ bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents (dichloromethane or chloroform) at 0–25°C, yielding 5-bromo-4-methylthiophene-3-amine derivatives in >85% yield. Subsequent cyclization with formamide or urea generates the dihydrothienopyrimidinone core. Chlorination at C2 and C4 is optimally performed using excess phosphorus oxychloride (POCl₃), often with catalytic N,N-dimethylaniline or phosphorus pentachloride (PCl₅) at reflux (105–110°C). This sequence ensures minimal dihalogen scrambling, as the C2/C4 chlorination occurs on the pre-formed pyrimidine ring after bromine installation on the thiophene component [1] [10].
Table 1: Sequential Halogenation Protocol for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Step | Reagents/Conditions | Target Position | Yield Range (%) | Critical Parameters |
---|---|---|---|---|
Bromination | NBS (1.05 equiv), CHCl₃, 0°C → RT, 2h | C7 (thiophene) | 85-92 | Low temperature prevents polybromination |
Cyclization | HCONH₂, 180°C, 3h | Thienopyrimidinone core | 75-82 | Excess formamide drives dehydration |
Dichlorination | POCl₅ (5 equiv), PCl₃ (cat), reflux, 4h | C2, C4 (pyrimidine) | 90-95 | Anhydrous conditions essential |
Regioselectivity challenges arise from competing electrophilic aromatic substitution (SEAr) at C5/C7 on the thiophene ring versus C2/C4/C6 on the pyrimidine. Key control strategies include:
The Gewald reaction provides direct access to 2-aminothiophene-3-carboxylate/carbonitrile precursors essential for thieno[3,2-d]pyrimidine construction. For the 6-methyl variant, the optimized one-pot, three-component reaction combines methyl acetoacetate (as activated ketone), elemental sulfur, and cyanoacetamide in ethanol with morpholine as base. Microwave irradiation (100°C, 20 min) significantly enhances yield (92%) versus conventional reflux (65%, 8h) while suppressing di-thienyl byproduct formation. The resulting methyl 2-amino-5-methylthiophene-3-carboxylate undergoes cyclization with formamide to afford 7-methyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one. Critical to achieving the 6-methyl regiochemistry is the use of unsymmetrical ketones with α-methylene activation; acetoacetate preferentially forms the 5-methyl isomer, which corresponds to C6 after ring fusion. Bromination at this stage requires careful pH control (acetic acid buffer, pH 4.5) to avoid ring degradation [2] [10].
Table 2: Optimization of Gewald-Derived 6-Methylthieno[3,2-d]pyrimidine Precursors
Parameter | Conventional Method | Optimized Method | Impact on Yield/Purity |
---|---|---|---|
Cyclization Catalyst | None | Ammonium formate (0.5 equiv) | Yield ↑ 18% (reduction in tar formation) |
Temperature/Time | 180°C, 3h | 150°C (MW), 25 min | Yield ↑ 12%, Purity >99% (HPLC) |
Bromination Reagent | Br₂ in CHCl₃ | NBS in DMF/H₂O (9:1) | Regioselectivity (C7 vs C5) ↑ from 8:1 to >20:1 |
Chlorination Additive | PCl₅ only | PCl₅ + N,N-dimethylaniline (cat) | Reaction time ↓ 50%, avoids charring |
The C7 bromo and C2/C4 chloro substituents in the target compound exhibit distinct reactivities in palladium-catalyzed cross-couplings, enabling late-stage diversification:
The synthesis of halogenated thienopyrimidines employs both solution-phase and solid-phase methodologies, each with distinct advantages for scale and diversification:
Reaction Monitoring: Real-time analytical control (TLC, HPLC, in situ IR) allows precise endpoint determination during halogenation steps, minimizing over-chlorination byproducts.
Solid-Phase Advantages:
Table 3: Comparative Metrics for Solution-Phase vs. Solid-Phase Synthesis
Metric | Solution-Phase | Solid-Phase | Inference |
---|---|---|---|
Overall Yield (4 steps) | 58-62% | 40-48% | Solution preferred for bulk API delivery |
Purity (HPLC-UV) | 98.5% | 95.2% | Solution gives superior crystallinity |
Diversification (analogs/week) | 5-10 | 50-100 | Solid-phase excels for library synthesis |
Scale Limit | Kilogram | <10 gram | Solid-phase constrained by resin loading |
Key Limitation | Purification burden | Linker compatibility/cleavage | Orthogonal protection critical in SP |
Hybrid approaches demonstrate particular utility: Initial solution-phase synthesis of the 2,4-dichloro-7-bromo-6-methyl core followed by solid-phase immobilization via C4-Cl displacement with hydroxy-functionalized resins enables on-resin C2 modification and C7 coupling, combining scalability with diversification efficiency [4] [7] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1